molecular formula C9H16F2N2 B13364183 (R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

Katalognummer: B13364183
Molekulargewicht: 190.23 g/mol
InChI-Schlüssel: AMFUYLGGRMKMSG-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3,3-Difluoro-8-azaspiro[45]decan-1-amine is a chiral amine compound characterized by a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine typically involves the use of transaminase enzymes in a biocatalytic process. This method is favored for its enantioselectivity and mild reaction conditions. The process involves the transamination of a suitable precursor, often under continuous flow conditions to enhance efficiency and yield .

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow-mode synthesis using transaminase biocatalysts. This method allows for the production of chiral amines with high enantiomeric excess and is scalable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce various reduced amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating novel compounds with potential pharmaceutical applications .

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its chiral nature allows for the exploration of enantioselective biological processes .

Medicine

In medicine, ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors .

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its efficient synthesis and versatility make it a valuable intermediate in various chemical processes .

Wirkmechanismus

The mechanism of action of ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is unique due to its difluoro substitution, which can significantly alter its chemical reactivity and biological activity compared to other spirocyclic amines. This structural feature enhances its potential as a versatile building block in synthetic chemistry and as a lead compound in drug discovery .

Eigenschaften

Molekularformel

C9H16F2N2

Molekulargewicht

190.23 g/mol

IUPAC-Name

(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C9H16F2N2/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8/h7,13H,1-6,12H2/t7-/m1/s1

InChI-Schlüssel

AMFUYLGGRMKMSG-SSDOTTSWSA-N

Isomerische SMILES

C1CNCCC12CC(C[C@H]2N)(F)F

Kanonische SMILES

C1CNCCC12CC(CC2N)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.